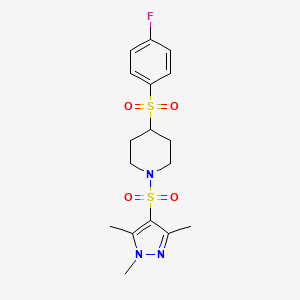

4-((4-fluorophenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O4S2/c1-12-17(13(2)20(3)19-12)27(24,25)21-10-8-16(9-11-21)26(22,23)15-6-4-14(18)5-7-15/h4-7,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWGJMBKGQOHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-((4-fluorophenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities. The structure incorporates a piperidine core and sulfonyl groups, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 373.44 g/mol. The presence of the 4-fluorophenyl and trimethylpyrazol moieties suggests diverse interaction capabilities with biological targets.

Pharmacological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation. The mechanism typically involves the inhibition of kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer signaling pathways .

Anti-inflammatory Effects

The sulfonamide group in the compound is associated with anti-inflammatory activity. Compounds containing this moiety have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .

Antibacterial Properties

The antibacterial activity of sulfonamide derivatives is well-documented. Studies have shown that compounds similar to the target molecule can inhibit bacterial growth by interfering with folate synthesis pathways. This activity is particularly relevant against Gram-positive bacteria .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group acts as a competitive inhibitor for enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and urease.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against human cancer cell lines. Results indicated that specific modifications on the pyrazole ring significantly enhanced cytotoxicity compared to non-modified counterparts .

- Anti-inflammatory Study : Research demonstrated that sulfonamide derivatives effectively reduced inflammation markers in animal models of arthritis, showcasing their therapeutic potential .

Data Summary Table

Q & A

Q. What are the established synthetic routes for 4-((4-fluorophenyl)sulfonyl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine, and what key reaction conditions are required?

The synthesis typically involves sequential sulfonylation of the piperidine core. First, the 4-fluorophenylsulfonyl group is introduced via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane). The second sulfonylation with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride requires controlled temperatures (0–5°C) to prevent side reactions. Solvents like DMF or THF are often used, with catalytic Pd/C for coupling efficiency. Purification involves recrystallization from ethanol or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95% typically required). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, with key signals including the piperidine protons (δ 3.2–3.8 ppm) and fluorine resonance (¹⁹F NMR, δ -110 to -115 ppm). Mass spectrometry (ESI-MS or HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~467) .

Q. What are the common challenges in purifying this compound, and how can they be addressed?

Challenges include residual solvents (e.g., DMF) and diastereomeric byproducts. Strategies:

- Recrystallization optimization : Use mixed solvents (e.g., ethanol/water) to improve crystal yield.

- Chromatography : Employ reverse-phase C18 columns with acetonitrile/water gradients for polar impurities.

- Lyophilization : For hygroscopic intermediates, freeze-drying ensures stability .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction efficiency when synthesizing dual sulfonyl-substituted piperidine derivatives?

Key variables include:

- Catalyst loading : Pd/C (5–10 wt%) enhances coupling but may require post-reaction filtration to remove metal residues.

- Solvent polarity : DMF improves solubility of sulfonyl chlorides but may necessitate rigorous drying to avoid hydrolysis.

- Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonylation. A DoE (Design of Experiments) approach can identify optimal conditions, balancing yield (target: 70–80%) and purity .

Q. What strategies are effective in resolving contradictions in reported biological activities of structurally similar sulfonyl-piperidine compounds?

Contradictions often arise from differences in substituent electronic effects or assay conditions. Solutions:

- SAR studies : Systematically vary substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate activity contributors.

- Enzyme vs. cell-based assays : Compare IC₅₀ values in isolated enzyme targets (e.g., kinase inhibition) vs. cellular viability assays to distinguish direct vs. off-target effects .

Q. What are the implications of the 4-fluorophenyl and trimethylpyrazole substituents on the compound’s pharmacokinetic properties?

- 4-Fluorophenyl : Enhances metabolic stability by resisting cytochrome P450 oxidation. LogP increases by ~0.5 units, improving membrane permeability but potentially reducing aqueous solubility.

- Trimethylpyrazole : The methyl groups hinder π-π stacking, reducing plasma protein binding. This substituent also introduces steric bulk, which may limit interaction with certain enzyme active sites. In vivo studies in rodent models show a half-life (t₁/₂) of ~4 hours, with brain penetration limited by P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.